molecular formula C16H18N2O3S B2395059 N,N-dimethyl-3-[(4-methylphenyl)sulfonylamino]benzamide CAS No. 864939-97-9

N,N-dimethyl-3-[(4-methylphenyl)sulfonylamino]benzamide

Numéro de catalogue B2395059
Numéro CAS: 864939-97-9
Poids moléculaire: 318.39
Clé InChI: PUZMMVZRZYAIAQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N,N-dimethyl-3-[(4-methylphenyl)sulfonylamino]benzamide, also known as MS-275, is a potent and selective inhibitor of histone deacetylases (HDACs). It has been extensively studied for its potential applications in the treatment of cancer and other diseases.

Méthode De Synthèse Détaillée

Design of the Synthesis Pathway
The synthesis pathway for N,N-dimethyl-3-[(4-methylphenyl)sulfonylamino]benzamide involves the reaction of 3-nitrobenzoic acid with 4-methylbenzenesulfonyl chloride to form 3-(4-methylbenzenesulfonyl)benzoic acid. This intermediate is then reacted with N,N-dimethylamine and thionyl chloride to form N,N-dimethyl-3-(4-methylbenzenesulfonyl)benzamide, which is subsequently reduced with sodium borohydride to yield the final product.

Starting Materials
3-nitrobenzoic acid, 4-methylbenzenesulfonyl chloride, N,N-dimethylamine, thionyl chloride, sodium borohydride

Reaction
Step 1: 3-nitrobenzoic acid is reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form 3-(4-methylbenzenesulfonyl)benzoic acid., Step 2: 3-(4-methylbenzenesulfonyl)benzoic acid is reacted with N,N-dimethylamine and thionyl chloride to form N,N-dimethyl-3-(4-methylbenzenesulfonyl)benzamide., Step 3: N,N-dimethyl-3-(4-methylbenzenesulfonyl)benzamide is reduced with sodium borohydride in the presence of a solvent such as methanol to yield N,N-dimethyl-3-[(4-methylphenyl)sulfonylamino]benzamide.

Mécanisme D'action

N,N-dimethyl-3-[(4-methylphenyl)sulfonylamino]benzamide is a class I-selective HDAC inhibitor, targeting HDAC1, HDAC2, and HDAC3. It binds to the active site of HDACs, inhibiting their activity and leading to the accumulation of acetylated histones. This, in turn, leads to the activation of tumor suppressor genes and the inhibition of oncogene expression.

Effets Biochimiques Et Physiologiques

N,N-dimethyl-3-[(4-methylphenyl)sulfonylamino]benzamide has been shown to have potent anti-tumor activity in a variety of cancer cell lines, including breast, lung, and colon cancer. It induces cell cycle arrest and apoptosis in cancer cells, while having minimal effects on normal cells. N,N-dimethyl-3-[(4-methylphenyl)sulfonylamino]benzamide has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines.

Avantages Et Limitations Des Expériences En Laboratoire

N,N-dimethyl-3-[(4-methylphenyl)sulfonylamino]benzamide has several advantages as a research tool. It is a potent and selective HDAC inhibitor, allowing for the specific targeting of HDACs. It has also been extensively studied and characterized, with a large body of literature supporting its use. However, N,N-dimethyl-3-[(4-methylphenyl)sulfonylamino]benzamide also has some limitations. It has low solubility in water, making it difficult to work with in aqueous solutions. It also has a relatively short half-life, requiring frequent dosing in in vivo experiments.

Orientations Futures

For research include the development of more potent and selective HDAC inhibitors, the identification of biomarkers for response prediction, and the exploration of its potential applications in other diseases.

Applications De Recherche Scientifique

N,N-dimethyl-3-[(4-methylphenyl)sulfonylamino]benzamide has been extensively studied for its potential applications in the treatment of cancer, particularly in the field of epigenetics. Epigenetic modifications, such as histone acetylation, play a crucial role in the regulation of gene expression. HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and gene silencing. Inhibition of HDACs by N,N-dimethyl-3-[(4-methylphenyl)sulfonylamino]benzamide leads to increased histone acetylation, resulting in the activation of tumor suppressor genes and the inhibition of oncogene expression.

Propriétés

IUPAC Name

N,N-dimethyl-3-[(4-methylphenyl)sulfonylamino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-12-7-9-15(10-8-12)22(20,21)17-14-6-4-5-13(11-14)16(19)18(2)3/h4-11,17H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUZMMVZRZYAIAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-3-[(4-methylphenyl)sulfonylamino]benzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.